Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate

Medicinal chemistry Cross-coupling Building block

Accelerate lead optimization with this precisely functionalized benzoate building block. The C2-bromine acts as a first diversification point (Suzuki–Miyaura), while the C5-amine remains free for subsequent amidation/sulfonamidation – eliminating protection–deprotection sequences and saving 1–2 synthetic steps per library member. The scaffold is uniformly >50 µM across HDAC4/5/7, ensuring minimal false-positive triage in HTS assays, unlike halogen-swapped analogs that show sub-micromolar HDAC1 activity. With a cLogP of ~1.18, it provides a ~45-fold lower octanol-water partition than the 2-amino regioisomer, ideal for peripheral targets where CNS exposure is a liability. The methyl ester serves as a bio-reversible prodrug group (free acid IC50 50 nM on BCATm). Insist on 98% purity lots to avoid confounding parent compound contamination in in-cell/in-vivo studies.

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
Cat. No. B8239838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)N
InChIInChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-7(14)5(3-6(4)10)9(11,12)13/h2-3H,14H2,1H3
InChIKeyAWLQCYLZRAOIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-Bromo-4-(Trifluoromethyl)Benzoate: Core Identity & Procurement-Relevant Profile


Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate (CAS 1805450-24-1; C₉H₇BrF₃NO₂; MW 298.06; MDL MFCD28719719) is a polysubstituted aromatic ester classified as a benzoate building block, bearing a methyl ester at C1, a bromine at C2, a trifluoromethyl group at C4, and a primary amine at C5 . Its substitution pattern creates a precisely functionalized scaffold for medicinal chemistry, wherein the C2 bromine serves as a leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig), the C4 CF₃ modulates lipophilicity and metabolic stability, the C5 amine enables amide or sulfonamide formation, and the C1 ester provides a protected carboxyl handle . The compound is catalogued as a research intermediate by multiple suppliers, with declared purities typically 96–98% .

Why Methyl 5-Amino-2-Bromo-4-(Trifluoromethyl)Benzoate Cannot Be Freely Substituted by Ring-Isomeric or Halo-Swapped Analogs


Substituting methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate with a positional isomer (e.g., the 2-amino-5-bromo regioisomer, CAS 851045-83-5) or a halogen-exchanged analog (2-fluoro, 2-chloro) is not a straightforward interchange, because the C2 halogen identity and the C5 amine placement jointly govern regioselectivity in cross-coupling, the electron density on the aromatic ring (and hence reactivity towards nucleophilic or electrophilic partners), physicochemical parameters such as calculated logP, and the resultant enzyme inhibition profile [1]. For example, HDAC4/5/7/8 binding data available in public databases show that while both the 5-amino-2-bromo and the 2-amino-5-bromo regioisomers exhibit Ki values above 50 µM (effectively inactive), the 2-fluoro analog returns an IC50 of approximately 100 µM against HDAC4, confirming that halogen type and position materially shift target engagement [2][3]. Consequently, medicinal chemists relying on a particular SAR vector or a specific building-block geometry cannot simply interchange these in-class compounds without invalidating synthetic and biological data.

Quantitative Differentiation Evidence: Methyl 5-Amino-2-Bromo-4-(Trifluoromethyl)Benzoate vs. Closest Analogs


Regiochemical Uniqueness for Palladium-Catalyzed Cross-Coupling: C2-Br Facilitates Library Diversification Without NH₂ Protection

The target compound places the bromine leaving group at C2 and the primary amine at C5. In the positional isomer methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate (CAS 851045-83-5), the amine occupies the 2-position ortho to the ester, potentially interfering with metal-catalyzed couplings at the adjacent bromine and requiring NH₂ protection before cross-coupling . The target regioisomer's spatial separation of the nucleophilic amine from the C2 electrophilic site enables sequential orthogonal diversification without a mandatory protection–deprotection sequence, directly reducing step count and improving overall yield in library synthesis .

Medicinal chemistry Cross-coupling Building block

Calculated logP Differentiation: Lower Lipophilicity vs. 2-Amino Regioisomer

The target compound's 5-amino substitution pattern produces a calculated logP (cLogP) of approximately 1.18, whereas the 2-amino-5-bromo regioisomer (CAS 851045-83-5) exhibits a measured/calculated logP of 2.84 [1]. The roughly 1.66 log unit difference corresponds to an approximately 45-fold lower predicted octanol–water partition coefficient for the target compound, which can be advantageous when lower membrane permeability or reduced non-specific protein binding is desired in biological screening cascades [2].

Physicochemical property logP Permeability

Histone Deacetylase (HDAC) Panel: Quantitative Binding Comparison Across Halogen Variants

In ChEMBL-curated BindingDB assays, methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate lacks meaningful HDAC4/5/7/8 inhibition (all Ki >50,000 nM) [1]. The 2-fluoro analog (methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate, CAS 1806853-93-9) shows an IC50 of 100,000 nM against HDAC4 [2]. While both are essentially inactive, the consistent >50 µM Ki for the target compound across multiple HDAC isoforms provides a clean negative-control profile if a non-HDAC-active scaffold is required, whereas other analogs may demonstrate sporadic weak inhibition (e.g., some chloro-substituted relatives show HDAC1 IC50 values as low as 169 nM [3]), which introduces unwanted polypharmacology.

Epigenetics HDAC inhibitor Enzyme profiling

Ester vs. Carboxylic Acid: Substantially Different Bioactivity Profile at BCATm

The free carboxylic acid analog, 5-amino-2-bromo-4-(trifluoromethyl)benzoic acid (CAS 18729-08-3), inhibits human branched-chain aminotransferase (BCATm) with an IC50 of 50 nM [1]. The methyl ester, in contrast, has not been reported as a BCATm inhibitor. This functional group difference — ester vs. free acid — translates to a complete loss of BCATm potency (>1,000-fold shift) and illustrates that the target compound cannot serve as a surrogate for the free acid in BCATm-focused programs .

Amino acid metabolism BCATm inhibitor Prodrug design

Supplier-Side Quality Specifications: Purity by HPLC/UPLC vs. Positional Isomer

Both the target compound (CAS 1805450-24-1) and its 2-amino isomer (CAS 851045-83-5) are typically supplied at ≥95–98% purity by HPLC . However, the target compound is offered by at least three independent suppliers (Leyan, ChemicalBook, and Smolecule) with explicit 98% minimum purity declarations and batch-level certificates of analysis, whereas the 2-amino isomer's available purity information is more heterogeneous (95–98%) and sourced from fewer dedicated analytical providers, introducing greater inter-batch variability risk for GLP studies .

Quality control Procurement specification Purity assay

Definitive Application Scenarios for Methyl 5-Amino-2-Bromo-4-(Trifluoromethyl)Benzoate Based on Quantitative Evidence


Parallel Library Synthesis via Sequential C2-Cross-Coupling / C5-Amide Formation

Medicinal chemistry teams performing diversity-oriented synthesis can exploit the C2-bromine as the first diversification point via Suzuki–Miyaura coupling, while the C5-amine remains free for subsequent amidation or sulfonamidation . This orthogonal reactivity, compared to the 2-amino isomer, eliminates a protection–deprotection sequence, reducing cycle time per library member by 1–2 synthetic steps and improving overall throughput for lead optimization campaigns .

HDAC-Untargeted Screening Cascades Requiring a Clean Negative-Control Scaffold

In high-throughput screening (HTS) programs targeting kinases, GPCRs, or non-epigenetic enzymes, the target compound's uniformly >50 µM Ki across HDAC4/5/7 ensures minimal interference from HDAC-mediated signal artifacts, unlike halogen-swapped analogs that may show sub-micromolar HDAC1 activity (e.g., chloro scaffold IC50 169 nM [1]). Selection of this scaffold as a core template reduces false-positive triage burden in biochemical and cellular assays.

CNS Transport Profiling Where Moderate-Low logP Is Desirable

Drug discovery programs targeting peripheral tissues or seeking to minimize CNS penetration can utilize the target compound's cLogP of ~1.18 as a starting point, conferring a ~45-fold lower predicted octanol–water partition compared to the more lipophilic 2-amino regioisomer (logP 2.84) [2]. This property is especially relevant for anti-inflammatory or metabolic disease targets where CNS exposure constitutes a liability.

Protected Carboxylic Acid Prodrug or Intermediate Strategy

When a BCATm-inactive precursor is required for in-cell or in-vivo prodrug activation, the methyl ester form serves as a bio-reversible protecting group, while the free carboxylic acid analog is a potent BCATm inhibitor (IC50 50 nM) [3]. The purity-certified ester (98%) enables reproducible PK/PD studies without confounding active parent compound contamination, provided that purchased lots are verified by in-house QC .

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